molecular formula C15H16ClNO2S B4397870 1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide

Cat. No.: B4397870
M. Wt: 309.8 g/mol
InChI Key: SYXXUUWHYCZGEY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide is an organic compound characterized by the presence of a chlorophenyl group and an ethylphenyl group attached to a methanesulfonamide moiety

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-ethylaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amine group of 4-ethylaniline. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents such as nitro, amino, or alkyl groups. Common reagents for these reactions include nitrating mixtures, amines, and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction results in amine derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its sulfonamide group, which is known to interact with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biological pathways, depending on the specific target proteins involved.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide can be compared with other sulfonamide compounds such as:

    1-(2-chlorophenyl)-N-phenylmethanesulfonamide: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.

    1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and applications.

    1-(2-chlorophenyl)-N-(4-isopropylphenyl)methanesulfonamide: The presence of an isopropyl group introduces steric hindrance, potentially altering its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-ethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-2-12-7-9-14(10-8-12)17-20(18,19)11-13-5-3-4-6-15(13)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXXUUWHYCZGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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